5-Chloro-2-hydroxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
GMFBXDUNANTIIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 5-Chloro-2-hydroxy-N-methylbenzamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents: the electron-donating hydroxyl group (-OH), the electron-withdrawing chloro group (-Cl), and the amide group (-CONHCH₃).
The proton of the hydroxyl group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The N-methyl group protons will present as a singlet or a doublet if coupled to the amide proton, typically in the range of 2.8-3.0 ppm. The amide proton (N-H) will also give rise to a signal, which can be a broad singlet and its position is also solvent and concentration-dependent.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Hydroxyl-OH | Variable (broad) | Singlet |
| Amide-NH | Variable (broad) | Singlet |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific chemical shifts determined by the attached functional groups. The carbon atom attached to the hydroxyl group will be shifted downfield, while the carbon bonded to the chlorine atom will also experience a downfield shift. The N-methyl carbon will appear at a much higher field, typically around 26-30 ppm.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic C-OH | 150 - 155 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-CONH | 118 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the N-methyl protons to the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in piecing together the molecular structure by, for example, showing a correlation from the N-methyl protons to the carbonyl carbon, and from the aromatic protons to various quaternary and protonated carbons in the ring, thereby confirming the connectivity of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. A study on the closely related 5-chloro-2-hydroxybenzamide provides a strong basis for interpreting the spectrum. The presence of the N-methyl group in the target compound will introduce specific vibrations.
Key expected vibrational bands include a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group and may be involved in intramolecular hydrogen bonding with the amide carbonyl. The N-H stretching vibration of the secondary amide would be observed around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong band expected around 1630-1660 cm⁻¹. The N-H bending (Amide II band) would appear around 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show multiple bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1200-1400 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
Characteristic FT-IR Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 (broad) |
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide I) | 1630 - 1660 |
| N-H Bend (Amide II) | ~1550 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1400 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While no direct Raman spectrum for this compound is available, data for 5-chloro-2-hydroxybenzamide shows characteristic bands that would be expected to be similar. nih.gov Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations.
The aromatic ring vibrations, especially the ring breathing modes, are typically strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring would give rise to prominent bands. The symmetric stretching of non-polar groups would also be more intense in the Raman spectrum compared to the IR spectrum. The C-Cl bond, due to its polarizability, should also produce a noticeable Raman signal. The C=O stretching vibration would also be observable.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of "this compound," as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which can be used to determine its elemental composition. For "this compound," with a molecular formula of C8H8ClNO2, the theoretical monoisotopic mass can be calculated with high precision. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas, thereby offering a high degree of confidence in the compound's identification. The high resolving power of HRMS instruments allows for mass measurements with accuracies in the low parts-per-million (ppm) range.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C8H8ClNO2 |
| Theoretical Exact Mass | 185.02435 Da |
| Isotopic Pattern | Presence of 37Cl isotope at ~32.5% of 35Cl intensity |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like "this compound." In ESI-MS, the molecule is typically protonated to form the [M+H]+ ion. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing valuable structural information. Based on studies of similar benzamide (B126) derivatives, a plausible fragmentation pathway can be proposed. researchgate.net The fragmentation of related aromatic amides often involves cleavage of the amide bond. For "this compound," key fragmentation pathways would likely involve the loss of the methylamino group and cleavage of the C-N bond.
Table 2: Plausible ESI-MS/MS Fragmentation of [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 186.0316 | 155.0003 | CH3NH | 5-chloro-2-hydroxybenzoyl cation |
| 186.0316 | 139.9949 | CONHCH3 | 5-chloro-2-hydroxyphenyl cation |
| 155.0003 | 127.0054 | CO | 5-chloro-2-hydroxyphenyl cation |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a dominant intermolecular force in "this compound," significantly influencing its solid-state structure. An important feature of 2-hydroxybenzamides is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group, forming a stable six-membered ring. researchgate.net This intramolecular interaction is a common structural motif in salicylamides. researchgate.net
In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds are also expected. The N-H group of the amide can act as a hydrogen bond donor to the carbonyl oxygen or the phenolic oxygen of a neighboring molecule, leading to the formation of chains or dimers. researchgate.net The analysis of "5-chloro-2-hydroxy-benzamide" showed the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.net In some related structures, intermolecular N-H···O hydrogen bonds link molecules into chains. nih.gov
Table 3: Expected Hydrogen Bonding Interactions in this compound
| Type of Hydrogen Bond | Donor | Acceptor | Expected Resulting Motif |
| Intramolecular | O-H (phenolic) | O=C (amide) | Six-membered ring |
| Intermolecular | N-H (amide) | O=C (amide) | Chains or dimers |
| Intermolecular | N-H (amide) | O-H (phenolic) | Extended networks |
Note: This table is based on the analysis of the closely related compound 5-chloro-2-hydroxy-benzamide and general principles of hydrogen bonding in such systems.
Electronic Spectroscopy (UV-Vis) and Excited-State Phenomena (e.g., Proton Transfer)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds like "this compound," which possess a phenolic hydroxyl group adjacent to a carbonyl group, the possibility of excited-state intramolecular proton transfer (ESIPT) is a key area of investigation. rsc.orgnih.govchemrxiv.org
Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are often enhanced, facilitating the transfer of the proton from the hydroxyl group to the carbonyl oxygen. rsc.org This process leads to the formation of a transient keto-tautomer, which is electronically distinct from the initial enol form. The relaxation of this keto-tautomer to the ground state often results in a fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the normal fluorescence of the enol form. The study of ESIPT is crucial for understanding the photophysical properties and potential applications of such molecules in areas like molecular sensing and imaging. nih.gov The solvent environment can play a significant role in the dynamics of ESIPT, with polar and protic solvents potentially competing for hydrogen bonding and influencing the proton transfer process. rsc.org
While specific experimental UV-Vis absorption maxima for "this compound" were not found, related 2-hydroxybenzamide structures typically exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic system.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) for Quantum Chemical Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such analysis would provide a foundational understanding of the geometry, orbital energies, and charge distribution of 5-Chloro-2-hydroxy-N-methylbenzamide.
A DFT approach, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional structure of the molecule. This involves calculating the potential energy surface to find the geometry with the minimum energy. Conformational analysis would identify different stable rotational isomers (conformers) that may arise from the rotation around single bonds, such as the C-N amide bond. The analysis would yield key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) No specific data is available. This table illustrates the type of data that would be generated from DFT calculations.
| Parameter | Value (Calculated) |
|---|---|
| Bond Length (C=O) | Data not available |
| Bond Length (C-N) | Data not available |
| Bond Length (O-H) | Data not available |
| Bond Angle (O=C-N) | Data not available |
| Dihedral Angle (C-C-C=O) | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org Analysis for this compound would involve mapping the electron density of these orbitals and calculating their energy gap to predict its reactivity profile. mdpi.comnih.gov
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. mdpi.com This map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. malayajournal.org For this compound, the MEP would highlight the negative potential around the carbonyl oxygen and hydroxyl oxygen atoms and positive potential around the amide and hydroxyl hydrogen atoms, indicating sites for potential hydrogen bonding.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations would be used to model the dynamic behavior of this compound over time, typically in a simulated physiological environment (e.g., in water). These simulations provide insights into the molecule's flexibility and the range of conformations it can adopt. By tracking the atomic positions over nanoseconds, one could analyze the stability of intramolecular hydrogen bonds and the rotational freedom of the N-methyl and hydroxyl groups, which are crucial for how the molecule might adapt its shape to fit into a biological target's binding site. researchgate.net
In Silico Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. scispace.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve selecting relevant protein targets (e.g., enzymes implicated in a particular disease) and computationally placing the molecule into their active sites. The results would be a docking score, which estimates the binding affinity, and a detailed profile of the intermolecular interactions. This profile would identify which amino acid residues in the target's binding pocket interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. Such studies could, for example, reveal if the hydroxyl group and carbonyl oxygen of the benzamide (B126) act as hydrogen bond donors or acceptors with key residues in an enzyme's active site. semanticscholar.orgjbcpm.com
Energetic Contributions to Ligand-Protein Complex Formation
While specific energy decomposition analyses for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally related benzamide and salicylamide (B354443) derivatives. nih.govresearchgate.net These studies reveal that the binding of such ligands to protein active sites is typically governed by a combination of electrostatic interactions, van der Waals forces, and solvation effects.
A hypothetical breakdown of the energetic contributions for the binding of this compound to a protein target, based on principles from related studies, would include:
Van der Waals Energy (ΔE_vdw): This component arises from London dispersion forces and steric interactions between the ligand and the protein. The aromatic ring and the methyl group of this compound would be expected to make significant favorable van der Waals contacts with hydrophobic residues in the binding pocket.
Electrostatic Energy (ΔE_ele): This term accounts for the coulombic interactions between the partial charges of the ligand and the protein. The polar functional groups of the ligand, namely the hydroxyl, amide, and chloro groups, can participate in crucial electrostatic interactions, including hydrogen bonds and halogen bonds. For instance, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor.
Polar Solvation Energy (ΔG_pol): This represents the energy change associated with the desolvation of the polar surfaces of the ligand and the protein's binding site upon complex formation. The formation of a ligand-protein complex often involves the release of ordered water molecules from the binding site, which is an entropically favorable process.
Non-polar Solvation Energy (ΔG_nonpol): This component is related to the hydrophobic effect and is proportional to the change in the solvent-accessible surface area upon binding. The non-polar parts of this compound would contribute favorably to this term by minimizing their contact with the aqueous solvent.
Table 1: Hypothetical Energetic Contributions to Ligand-Protein Complex Formation
| Energy Component | Description | Expected Contribution for this compound |
| ΔE_vdw | Van der Waals interactions (dispersion and repulsion) | Favorable |
| ΔE_ele | Electrostatic interactions (including hydrogen bonds) | Favorable |
| ΔG_pol | Polar solvation energy | Unfavorable (due to desolvation of polar groups) |
| ΔG_nonpol | Non-polar solvation energy (hydrophobic effect) | Favorable |
| -TΔS | Entropic contribution | Generally favorable (due to solvent release) |
| ΔG_bind | Total Binding Free Energy | Favorable (for a binder) |
This table is illustrative and based on general principles of molecular recognition. Actual values would require specific computational studies on the complex of interest.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds, understanding the structural requirements for activity, and prioritizing molecules for synthesis and testing.
Development of Statistical Models for Biological Activity Correlation
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity against a specific biological target.
Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical representations of the chemical structure and can be categorized into various types, such as constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are then employed to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com
A typical linear QSAR model can be represented by the following equation:
Biological Activity = c0 + c1D1 + c2D2 + ... + cnDn*
Where c0, c1, c2, ..., cn are the regression coefficients and D1, D2, ..., Dn are the values of the molecular descriptors. The quality of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.
Identification of Physicochemical Descriptors and Pharmacophore Features
The analysis of a QSAR model can reveal the key physicochemical descriptors that influence the biological activity. These descriptors provide insights into the properties that are important for a compound to be active. For a molecule like this compound, important descriptors could include:
Hydrophobicity (e.g., logP): The chloro and methyl groups contribute to the lipophilicity of the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.
Electronic Properties (e.g., Hammett constants, partial charges): The electron-withdrawing nature of the chloro group and the electronic properties of the hydroxyl and amide groups can significantly affect the binding affinity through electrostatic and hydrogen bonding interactions. nih.gov
Steric Parameters (e.g., molecular weight, molar refractivity): The size and shape of the molecule are critical for a proper fit within the binding site of the target protein.
Topological Indices (e.g., connectivity indices): These descriptors encode information about the branching and connectivity of the molecule.
In addition to physicochemical descriptors, pharmacophore modeling is another powerful tool for understanding the structural requirements for biological activity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For this compound, a hypothetical pharmacophore model could include the following features:
Hydrogen Bond Donor: The hydroxyl group.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.
Aromatic Ring: The chloro-substituted benzene (B151609) ring.
Hydrophobic Feature: The methyl group or the chlorine atom.
Table 2: Key Physicochemical Descriptors and Pharmacophore Features
| Feature Type | Specific Feature | Potential Importance |
| Physicochemical Descriptors | ||
| Hydrophobicity | LogP | Membrane permeation, hydrophobic interactions |
| Electronic | Partial atomic charges | Electrostatic interactions, hydrogen bonding |
| Steric | Molecular Volume | Complementarity with binding site |
| Pharmacophore Features | ||
| Hydrogen Bond Donor | Phenolic -OH | Key interaction with protein residues |
| Hydrogen Bond Acceptor | Amide C=O | Key interaction with protein residues |
| Aromatic Ring | Chlorinated Phenyl | π-π stacking, hydrophobic interactions |
| Hydrophobic Center | -CH3 group | Interaction with non-polar pockets |
Structure Activity Relationship Sar Investigations of 5 Chloro 2 Hydroxy N Methylbenzamide Derivatives
Systematic Substituent Effects on the Benzamide (B126) Ring
The benzamide ring of 5-Chloro-2-hydroxy-N-methylbenzamide serves as a crucial scaffold for molecular interactions with biological targets. Alterations to the substituents on this ring can significantly impact the compound's efficacy.
Influence of Halogen and Hydroxyl Substitutions at the 5- and 2-Positions
The 2-hydroxyl group is another key feature, known to participate in hydrogen bonding interactions with target proteins. This hydroxyl group, along with the adjacent amide functionality, can form a stable intramolecular hydrogen bond, which influences the compound's conformation and binding affinity. In a series of sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold, the interplay between these groups was found to be crucial for their antimicrobial activity. nih.gov For example, the compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide demonstrated significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov
Systematic replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or modification of the hydroxyl group can provide valuable insights into the electronic and steric requirements for optimal activity.
| Compound/Modification | Biological Activity | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Active against MRSA | nih.gov |
| Halogenated N'-(salicylidene)carbohydrazides | Antifungal activity | nih.gov |
Exploration of Substituents on the N-Methyl Amide Moiety
The N-methyl amide moiety is another critical site for structural modification. The size, lipophilicity, and electronic properties of the substituent on the amide nitrogen can profoundly affect the compound's interaction with its biological target.
In studies of related salicylamide (B354443) derivatives, modifications at this position have been shown to modulate antiviral and other activities. For example, in a study of salicylamide derivatives as potential Hepatitis B virus (HBV) inhibitors, systematic exploration of substituents on the aniline (B41778) moiety (analogous to the N-methyl group) led to the identification of compounds with enhanced anti-HBV potency. nih.gov
Replacing the methyl group with other alkyl chains (e.g., ethyl, propyl), cyclic systems (e.g., cyclopropyl), or aromatic rings allows for the exploration of the binding pocket's size and hydrophobicity. Furthermore, the introduction of functional groups capable of forming additional hydrogen bonds or ionic interactions can lead to improved binding affinity and selectivity.
| N-Amide Substituent | Observed Effect on Activity |
| Various substituted phenyl groups | Modulated anti-HBV activity in salicylamides |
| Alkyl and cycloalkyl groups | Influences binding pocket interactions |
Role of the Linker Region in Modulating Molecular Interactions
In more complex analogues of this compound, a linker region may be introduced to connect the core benzamide structure to another pharmacophore. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the interacting moieties within the target's binding site.
Stereochemical Influences on Conformational Preferences and Activity
The introduction of chiral centers into derivatives of this compound can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for the precise molecular recognition by biological targets. Different enantiomers or diastereomers may exhibit varying affinities and efficacies due to their differential fit within a chiral binding pocket.
Strategic Design of Analogues Based on SAR Insights
The insights gained from systematic SAR studies form the basis for the rational design of novel analogues with improved therapeutic profiles. By understanding which structural features are essential for activity and which can be modified to enhance desired properties, medicinal chemists can design new compounds with a higher probability of success. nih.gov
For example, if SAR studies indicate that a larger hydrophobic substituent on the N-methyl amide moiety is beneficial for activity, new analogues can be synthesized with various bulky, lipophilic groups at this position. Similarly, if a specific linker length is found to be optimal, new derivatives can be designed with linkers of that precise length. This iterative process of design, synthesis, and biological evaluation, guided by SAR, is a cornerstone of modern drug discovery. researchgate.net The use of quantitative structure-activity relationship (QSAR) models can further aid in the design process by predicting the activity of virtual compounds before their synthesis. nih.gov
Mechanistic Studies of 5 Chloro 2 Hydroxy N Methylbenzamide in Pre Clinical Biological Research
In Vitro Enzyme Inhibition and Activation Profiling
The interaction of 5-Chloro-2-hydroxy-N-methylbenzamide and its analogues with various enzymes is a key area of investigation to understand their mechanism of action.
Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. While direct evidence of this compound inhibiting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK), or IκB kinase β (IKKβ) is not available, the broader benzamide (B126) scaffold is present in various kinase inhibitors.
For instance, a series of 2-amino-3,5-diarylbenzamides has been described as potent and selective inhibitors of IKKα and IKKβ. IKKβ is a key kinase in the NF-κB signaling pathway, which is central to inflammatory responses. The most potent compounds in this series exhibited IKKβ inhibitory potencies with pIC50 values of 7.0, 6.8, and 6.8, respectively, and demonstrated significant cellular activity.
Furthermore, derivatives of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide have been developed as potent dual inhibitors of ALK and EGFR. These compounds have shown the ability to overcome drug resistance associated with mutations in these kinases in non-small cell lung cancer (NSCLC).
It is important to note that these findings are for structurally related but distinct molecules. The inhibitory potential of this compound against these specific kinases has not been reported.
Research into the effects of this compound analogues on hydrolase enzymes has yielded some specific findings, particularly concerning cholinesterases.
A study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for Alzheimer's disease. The benzamide derivatives showed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. Their inhibition of BuChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. Notably, many of these derivatives displayed greater efficiency in inhibiting AChE compared to BuChE.
There is currently no available data on the inhibitory activity of this compound or its close analogues against Poly(ADP-ribose) glycohydrolase or Monoamine Oxidase.
| Enzyme | Compound Class | Inhibition Data (IC50) |
| Acetylcholinesterase (AChE) | Halogenated 2-hydroxy-N-phenylbenzamides | 33.1 - 85.8 µM |
| Butyrylcholinesterase (BuChE) | Halogenated 2-hydroxy-N-phenylbenzamides | 53.5 - 228.4 µM |
Interaction with Cellular Pathways and Processes (Non-Clinical)
The effects of this compound analogues extend to the modulation of complex cellular pathways and processes, including inflammatory responses and viral replication.
There is no publicly available pre-clinical research detailing the cellular uptake and distribution of this compound.
Analogues of this compound have been shown to modulate inflammatory pathways, particularly in the context of viral infections. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to suppress not only the replication of Respiratory Syncytial Virus (RSV) but also the RSV-induced activation of IRF3 and NF-κB. nih.gov The activation of these transcription factors is crucial for the production of pro-inflammatory cytokines and chemokines. nih.gov
The two most potent compounds from this series were shown to decrease the phosphorylation of IRF3 at serine 396 and the phosphorylation of the p65 subunit of NF-κB at serine 536 during both early and late phases of RSV infection. This indicates a direct interference with the signaling cascades that lead to an inflammatory response.
Pre-clinical studies have revealed that salicylamide (B354443) derivatives, which are structurally related to this compound, can interfere with the replication of different viruses through various mechanisms.
Adenovirus: A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov Preliminary mechanistic studies suggest that some of these compounds may target the HAdV DNA replication process. nih.gov Other related salicylamide derivatives have been shown to inhibit HAdV infection by preventing the virus from escaping the endosome, a crucial step for the virus to deliver its genetic material into the host cell.
Respiratory Syncytial Virus (RSV): Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have demonstrated potent inhibitory effects on RSV replication. nih.gov These compounds effectively suppress the generation of progeny viruses, reduce viral genome copies, and inhibit the expression of viral proteins. nih.gov While the precise mechanism of fusion inhibition is not detailed for these specific analogues, other small-molecule RSV inhibitors are known to target the F protein, stabilizing its pre-fusion conformation and preventing the fusion of the viral and host cell membranes.
| Virus | Related Compound Class | Proposed Mechanism of Action |
| Human Adenovirus (HAdV) | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Targeting of the HAdV DNA replication process. nih.gov |
| Human Adenovirus (HAdV) | Salicylamide derivatives | Inhibition of viral particle escape from the endosome. |
| Respiratory Syncytial Virus (RSV) | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Suppression of progeny virus generation, viral genome copies, and viral protein expression. nih.gov |
Disruption of Bacterial Proton Gradients and Cellular Integrity
The antibacterial activity of salicylanilides is, in part, attributed to their ability to disrupt the bacterial cell membrane's proton motive force (PMF). The PMF is crucial for various cellular processes, including ATP synthesis, motility, and transport of molecules across the cell membrane. Salicylanilides, such as niclosamide, have been shown to dissipate the PMF by specifically targeting the electrical potential component (Δψ) across the bacterial membrane. nih.gov This uncoupling of the electron transport chain leads to a breakdown in the proton gradient, increased oxygen consumption, and a decrease in ATP production, ultimately compromising the energy metabolism of the bacterial cell. nih.gov
Furthermore, compounds containing a salicylate (B1505791) moiety have been demonstrated to induce direct damage to the cell membrane of Gram-positive bacteria. nih.gov This disruption leads to the leakage of essential intracellular components, thereby compromising cellular integrity and leading to bacterial cell death. nih.gov The structural features of these molecules are thought to be critical for their interaction with and disruption of the cell membrane. nih.gov
In addition to direct membrane effects, salicylanilide (B1680751) derivatives also interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic lysis. researchgate.net Inhibition of cell wall synthesis is a well-established mechanism for bactericidal activity. researchgate.net By targeting enzymes involved in the peptidoglycan biosynthesis pathway, these compounds prevent the proper formation of the cell wall, leading to a loss of structural integrity and subsequent cell lysis. dntb.gov.ua This dual mechanism of disrupting both the proton gradient and cell wall synthesis contributes to the potent antibacterial effects observed with this class of compounds.
Advanced In Vitro Biological Assay Development and Validation
The pre-clinical evaluation of this compound and its analogs relies on the development and validation of a suite of in vitro biological assays to determine their antibacterial efficacy. These assays are crucial for establishing the potency and spectrum of activity of these compounds.
Standard methodologies for antimicrobial susceptibility testing are employed, including the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov To further characterize the nature of the antibacterial effect, the Minimum Bactericidal Concentration (MBC) is determined by subculturing from the wells of the MIC assay onto antibiotic-free agar. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov
To understand the dynamics of bacterial killing, time-kill kinetics assays are performed. emerypharma.comnelsonlabs.com These assays measure the rate of bacterial killing over a specific period, typically 24 hours, at various concentrations of the test compound (e.g., 1x, 2x, and 4x MIC). researchgate.net The results are plotted as the log of colony-forming units (CFU)/mL versus time, providing insight into whether the compound is bactericidal (causes a ≥3-log10 reduction in CFU/mL) or bacteriostatic (inhibits growth but does not kill). emerypharma.com
The validation of these assays is critical to ensure the reliability and reproducibility of the data. This involves the use of quality control strains, such as Staphylococcus aureus ATCC 29212, for which the expected MIC ranges of standard antibiotics are known. nih.gov Additionally, experimental conditions, including the growth medium (e.g., cation-adjusted Mueller-Hinton broth), inoculum size, and incubation conditions, are standardized according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov
The table below summarizes the key in vitro assays used in the evaluation of salicylanilide derivatives.
| Assay | Purpose | Key Parameters Measured |
| Broth Microdilution | To determine the minimum concentration that inhibits bacterial growth. | Minimum Inhibitory Concentration (MIC) |
| Minimum Bactericidal Concentration (MBC) | To determine the minimum concentration that kills bacteria. | Minimum Bactericidal Concentration (MBC) |
| Time-Kill Kinetics | To assess the rate and extent of bacterial killing over time. | Log reduction in Colony-Forming Units (CFU)/mL |
| Disk Diffusion | To qualitatively assess the susceptibility of bacteria to the compound. | Zone of inhibition diameter (mm) |
Molecular Probing of Specific Biological Targets
Identifying the specific molecular targets of this compound and related salicylanilides is a key area of research to understand their mechanism of action at a molecular level. Various techniques are employed to identify the bacterial proteins that these compounds interact with.
Affinity chromatography is a powerful tool for identifying protein targets. nih.gov In this method, a derivative of the salicylanilide compound is immobilized on a solid support, and a bacterial cell lysate is passed over this support. Proteins that bind to the immobilized compound are retained and can be subsequently eluted and identified using techniques like mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique used to study the interaction between a compound and its target protein. nih.gov Chemical shift perturbation experiments can reveal the specific amino acid residues of a protein that are involved in binding to the small molecule, providing insights into the binding site and potential mechanism of inhibition. nih.gov
Molecular docking studies are computational methods used to predict the binding mode and affinity of a small molecule to a protein target. ajbls.comresearchgate.net These in silico approaches can help to prioritize potential targets for experimental validation and guide the design of more potent inhibitors. ajbls.comresearchgate.net
Research has shown that salicylanilides can inhibit a range of bacterial enzymes. For instance, they have been identified as inhibitors of enzymes involved in the synthesis of the bacterial cell wall. youtube.com Additionally, salicylidene acylhydrazides, a related class of compounds, have been found to target multiple conserved proteins in Gram-negative bacteria, suggesting a multi-target mechanism of action. nih.gov
The table below lists some of the potential bacterial protein targets of salicylanilide derivatives.
| Target Protein/System | Function | Method of Identification |
| Bacterial Enzymes (e.g., in cell wall synthesis) | Catalyze essential biochemical reactions | Biochemical Assays, Molecular Docking domainex.co.uklookchem.com |
| Conserved Bacterial Proteins (e.g., Tpx, WrbA, FolX) | Virulence and cellular processes | Affinity Chromatography, NMR Spectroscopy nih.gov |
| Quorum-Sensing Associated Enzymes | Bacterial communication and virulence | Molecular Docking ajbls.com |
Applications in Chemical Biology and Advanced Research
Utility as a Chemical Probe for Elucidating Biological Mechanisms
While specific studies designating 5-Chloro-2-hydroxy-N-methylbenzamide as a chemical probe are not extensively documented, the broader class of salicylamides is recognized for its utility in studying biological processes. Chemical probes are small molecules used to study and manipulate biological systems, and salicylamide (B354443) derivatives, through their interactions with various biomolecules, can help in elucidating complex biological mechanisms. For instance, the iodination of salicylamide is utilized as a case study to understand the reactivity of aromatic amides and the factors influencing regioselectivity in electrophilic aromatic substitution reactions. echemi.com Such mechanistic insights are crucial for the advancement of organic chemistry theory and the development of more selective synthetic methods. echemi.com The structural backbone of this compound, with its reactive sites, makes it a candidate for the development of more specific probes for investigating enzyme interactions and cellular pathways.
Potential as Lead Compounds in Early-Stage Drug Discovery Programs (Pre-clinical)
The this compound scaffold serves as a valuable starting point in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, positioning them as promising lead compounds in various preclinical drug discovery programs.
Derivatives of this compound have been the subject of significant research in the quest for new antimicrobial agents. A notable area of investigation is their efficacy against Mycobacterium tuberculosis. For example, a series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in-vitro activity against several bacterial strains, including Mycobacterium tuberculosis. One of the most active compounds against methicillin-sensitive and methicillin-resistant Staphyloccoccus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which exhibited a Minimum Inhibitory Concentration (MIC) in the range of 15.62-31.25 μmol/L. nih.govresearchgate.net
Furthermore, other derivatives have shown potent activity against M. kansasii. nih.govresearchgate.net The versatility of the salicylamide structure allows for modifications that can enhance antimicrobial potency and spectrum. While direct studies on the anti-protozoal activity of this compound are limited, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, have shown significant antiprotozoal activity. researchgate.net This suggests a potential avenue for the future development of this compound-based antiprotozoal agents. nih.gov
Table 1: Antimicrobial Activity of Selected 5-Chloro-2-hydroxybenzamide Derivatives
| Derivative | Target Organism | Activity (MIC) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 μmol/L |
The potential of this compound derivatives as antiviral agents has been explored, with promising results against various viruses. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of human adenovirus (HAdV). researchgate.net Several of these compounds exhibited increased selectivity indexes compared to the lead compound niclosamide, while maintaining significant potency against HAdV. researchgate.net Preliminary mechanistic studies suggest that some of these derivatives may target the HAdV DNA replication process, while others appear to interfere with later stages of the viral life cycle. researchgate.net
In another study, these analogues were also found to potently inhibit the replication of Respiratory Syncytial Virus (RSV). nih.gov Notably, these compounds not only suppressed viral replication but also the associated inflammatory responses induced by the infection. nih.gov The dual action of these derivatives highlights their potential as therapeutic agents for RSV infections. nih.gov
Table 2: Antiviral Activity of Selected 5-Chloro-2-hydroxybenzamide Analogues
| Compound Analogue | Virus | Key Finding |
|---|---|---|
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Human Adenovirus (HAdV) | Potent inhibitors with high selectivity indexes. researchgate.net |
The anti-inflammatory potential of salicylamide derivatives has been an area of active investigation. Research has shown that certain derivatives of this compound can modulate inflammatory pathways. For instance, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to decrease the induction of cytokines and chemokines by RSV, indicating their potential as anti-inflammatory agents to mitigate the symptoms associated with the viral infection. nih.gov A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrated its anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells by inhibiting pro-inflammatory mediators. nih.gov This was achieved through the downregulation of MAPKs and NF-κB activation, suggesting a potential therapeutic application for neuroinflammatory diseases. nih.gov The anti-inflammatory properties of phytochemicals are also known to affect epigenetic mechanisms involved in TLR4/NF-κB-mediated inflammation. nih.gov
Exploration in Agrochemical Research as Active Agents
The application of this compound derivatives extends into the field of agrochemical research. Patents have been filed for salicylamide derivatives for their use as fungicides and bactericides, indicating their potential to protect crops from various plant pathogens. google.comgoogle.com These compounds have shown powerful fungicidal properties, particularly against plant diseases found in the soil. google.com The ability to be formulated into various preparations, such as dusts, granules, and powders, makes them suitable for agricultural applications. google.com The fungicidal compositions containing these derivatives can be used to prevent diseases affecting the underground parts of plants, such as hernia (goiter disease) in cruciferous vegetables. google.com
Contribution to Fundamental Organic Chemistry and Reaction Mechanism Studies
The synthesis of this compound and its derivatives contributes significantly to the field of fundamental organic chemistry. The various synthetic routes developed for N-methylbenzamides provide valuable insights into reaction mechanisms and the development of new synthetic methodologies. chemicalbook.comchemicalbook.comsemanticscholar.org For example, the synthesis of N,N-diethylbenzamides via a non-classical Mitsunobu reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion. nih.gov
Furthermore, the study of reactions involving salicylamides, such as iodination, serves as a practical model for investigating the principles of electrophilic aromatic substitution. echemi.com These studies help in understanding the reactivity of the aromatic ring and the directing effects of substituents, which are fundamental concepts in organic chemistry. echemi.com The knowledge gained from these studies is instrumental in designing more efficient and selective chemical syntheses. echemi.com
Role in Advanced Materials Science and Functional Molecule Design
As of the current date, there are no available research findings or published data on the application of this compound in advanced materials science or the design of functional molecules. This section cannot be populated with the requested detailed research findings and data tables due to the lack of specific studies on this compound in the mentioned fields.
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-hydroxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including acylation, halogenation, and methylation. Key steps include:
- Acylation : Reacting 5-chloro-2-hydroxybenzoic acid with methylamine using coupling agents like oxalyl chloride or thionyl chloride under inert conditions (N₂ atmosphere) .
- Halogenation : Introducing chloro groups via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–20°C .
- Methylation : Protecting hydroxyl groups with methyl iodide (CH₃I) in the presence of K₂CO₃ or NaH in DMF .
Q. Critical Parameters :
- Temperature : Lower temperatures (0–20°C) reduce side reactions during halogenation .
- Solvent Choice : Dichloromethane (DCM) minimizes esterification side products compared to benzene .
- Catalysts : Pyridine or DMAP improves acylation efficiency by absorbing HCl byproducts .
Table 1 : Comparative synthesis conditions from literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation | Oxalyl chloride, DMF, DCM, 50°C, 2 h | 78 | 95% | |
| Halogenation | SO₂Cl₂, DCM, 0°C, 1 h | 85 | 98% | |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 4 h | 92 | 97% |
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the hydroxyl proton appears as a singlet at δ 10.2–11.5 ppm, while the methyl group on the amide nitrogen resonates at δ 2.8–3.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 200.0485 for C₈H₈ClNO₂) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for polymorphic forms .
Q. Validation Tips :
- Compare spectral data with analogs like 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide (δ 3.83 ppm for OCH₃ ).
- Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy substitution) affect the bioactivity of this compound?
Methodological Answer:
- SAR Studies : Replace the hydroxyl group with methoxy to assess antibacterial activity. For example, 5-chloro-2-methoxy derivatives show reduced biofilm inhibition compared to hydroxyl analogs, likely due to decreased hydrogen bonding .
- Halogen Effects : Bromo-substituted analogs (e.g., 5-bromo-2-hydroxy-N-methylbenzamide) exhibit enhanced GroEL/ES inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM for chloro) .
Q. Experimental Design :
- Synthesize derivatives via Pd/C-catalyzed hydrogenation or Suzuki coupling .
- Test bioactivity against E. coli biofilms using crystal violet assays .
Table 2 : Bioactivity of selected derivatives
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Cl-2-OH-N-methylbenzamide | E. coli biofilm | 2.5 | |
| 5-Br-2-OH-N-methylbenzamide | GroEL/ES | 1.2 | |
| 5-Cl-2-OCH₃-N-methylbenzamide | Dopamine D2 receptor | 0.8 |
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include controls like DMSO .
- Purity Issues : Validate compound purity via HPLC (>95%) and LC-MS to exclude regioisomers (e.g., 4-chloro vs. 5-chloro isomers) .
- Solubility Effects : Test compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives .
Q. Case Study :
- A study reported conflicting IC₅₀ values (2.5 µM vs. 8.7 µM) for GroEL/ES inhibition. Resolution involved repeating assays with freshly purified compounds and confirming via SPR binding kinetics .
Q. What advanced analytical methods are recommended for studying degradation products or metabolites of this compound?
Methodological Answer:
- LC-QTOF-MS : Identifies metabolites via accurate mass shifts (e.g., hydroxylation at C3: +16 Da) .
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0, 37°C) and analyze degradation products .
- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in in vivo models .
Q. How can regioselectivity challenges during synthesis be addressed to avoid undesired isomers?
Methodological Answer:
Q. Validation :
- Use NOESY NMR to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


